molecular formula C19H11BrN2O3 B11097120 2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B11097120
M. Wt: 395.2 g/mol
InChI Key: YFCWSBIPWQILAA-UHFFFAOYSA-N
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Description

2-Amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyranochromene core fused with a cyanide group and a bromophenyl substituent. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization with 4-hydroxycoumarin. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the formation of the pyranochromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

The applications of 2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile are primarily focused on its anticancer activity and its role as an intermediate in synthesizing other bioactive compounds . This compound, and its derivatives, have demonstrated promising results in targeting cancer cells and inhibiting angiogenesis .

Anticancer Activity

In vitro studies A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles were synthesized and tested for anticancer activities against eight human tumor cell lines . These compounds exhibited high antiproliferative activities and different cancer cell specificities .

Mechanism of action The mechanism of action involves microtubule disruption, centrosome de-clustering, and G2/M cell cycle arrest in 518 A2 melanoma cells . The compounds also demonstrated anti-angiogenic effects both in vitro and in vivo .

Structural Activity Relationship Research indicates that substitutions at the second, third, and fourth positions of 4-aryl-4H-chromenes produce potent antitumor activity . Halogenation at the third position, particularly with fluorine (F) or bromine (Br), generally enhances cytotoxicity .

Synthesis and Structural Analysis

Synthesis 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles are synthesized through a three-component reaction involving 4-hydroxycoumarin, malononitrile, and substituted benzaldehydes or pyridine carbaldehydes .

Structural Features The structural parameters of ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate are comparable to those of ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, with the main difference being the presence of a bromine atom in the former . The title compound's bond distances and angles are within normal ranges . The pyrano ring constructed by C4-C8 and O3 atoms has an angle of 88.5° .

Crystal Structure The crystal structure of ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is monoclinic with space group P21/c . The cell parameters are a = 10.146(5) Å, b = 8.188(4) Å, c = 22.204(4) Å, and β = 90.720(9)° .

Potential as a Pharmaceutical Intermediate

Building Block this compound can serve as a building block for synthesizing diverse chromene derivatives .

Versatile reactions The presence of amino, bromo, and carbonitrile groups allows for various chemical modifications, potentially leading to new compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide
  • 2-Amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide
  • 2-Amino-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide

Uniqueness

The uniqueness of 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-component reaction of 4-hydroxycoumarin, malononitrile, and various substituted benzaldehydes. The reaction is generally conducted under reflux conditions in ethanol .

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound. A series of derivatives were tested against various human tumor cell lines, revealing significant antiproliferative effects. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against melanoma cells, indicating their potential as anticancer agents. Notably, the bromo-substituted derivatives exhibited enhanced activity compared to their non-bromo counterparts .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (μM)
1aHT-29 (Colon)0.5
1cHCT-116 (Colon)0.15
1dMCF-7 (Breast)1.08
1eA549 (Lung)1.48

These compounds were observed to disrupt microtubule formation and induce G2/M cell cycle arrest, suggesting a mechanism involving cytoskeletal disruption and antiangiogenic effects both in vitro and in vivo .

Antimicrobial Activity

The compound has also shown antimicrobial properties , particularly against Gram-negative bacteria. In comparative studies, it demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species. The structure-activity relationship indicates that the bromine substitution enhances its antimicrobial efficacy compared to other halogenated derivatives .

Table 2: Antimicrobial Activity of Derivatives

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/mL)
2eMRSA21.31.95
2fE. coli18.62.50
2gCandida albicans15.03.00

Case Studies

A notable case study involved the evaluation of the compound's effect on endothelial cells and cancer cell lines. The study found that treatment with the compound led to significant reductions in angiogenesis markers and altered cellular morphology, further supporting its potential use in cancer therapy .

Properties

IUPAC Name

2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3/c20-11-5-3-4-10(8-11)15-13(9-21)18(22)25-17-12-6-1-2-7-14(12)24-19(23)16(15)17/h1-8,15H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCWSBIPWQILAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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